

Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-L-Norleucine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-norleucine is a pivotal amino acid derivative utilized extensively in the realms of peptide synthesis and drug development.[1][2] As a non-proteinogenic amino acid, norleucine serves as a valuable surrogate for methionine, offering enhanced stability against oxidation, a critical attribute in the design of robust peptide-based therapeutics.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in solid-phase peptide synthesis (SPPS), enabling a strategy of orthogonal protection and deprotection that facilitates the assembly of complex peptide chains with high fidelity.[1] This guide provides an in-depth overview of the core physicochemical properties of **Fmoc-L-norleucine**, along with detailed experimental protocols and a workflow for its application in peptide synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Fmoc-L-norleucine** are summarized in the table below, providing a comprehensive reference for laboratory applications.



Property	Value	References
Molecular Formula	C21H23NO4	[2][3]
Molecular Weight	353.42 g/mol	[2][3]
Appearance	White to off-white powder/crystalline solid	[2][4]
Melting Point	140 - 146 °C	[2]
Optical Rotation	$[\alpha]D^{20} = -20 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[2]
Purity	≥98% (Assay/HPLC)	[2][5]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble in aqueous buffers. A related compound, Fmoc-L-leucine, is reported to be soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL and has a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).	[4]
Storage Conditions	Store at 0 - 8 °C in a cool, dark, and dry place.	[2]

Spectroscopic Data

While readily available experimental spectra for **Fmoc-L-Norleucine** are limited in the public domain, some data can be inferred or has been computationally predicted.

• ¹³C NMR: Computed chemical shift data is available from some databases, which can be used as a reference for spectral analysis.[6]



• Infrared (IR): The IR spectrum is expected to show characteristic peaks for the functional groups present, including the amide, carboxylic acid, and the fluorenyl group of the Fmoc protecting group. A supplier's analysis note indicates that the identity of the compound "passes test" by IR, suggesting a characteristic spectrum is used for quality control.[5]

Experimental Protocols Determination of Melting Point

Objective: To determine the melting point range of **Fmoc-L-Norleucine** as an indicator of purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **Fmoc-L-Norleucine** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Assessment of Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of **Fmoc-L-Norleucine** in various solvents.

Methodology:

- Qualitative Assessment:
 - To a series of test tubes, add a small, pre-weighed amount of Fmoc-L-Norleucine (e.g., 10 mg).



- To each tube, add a different solvent (e.g., water, DMF, DMSO, ethanol) in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
- Observe for complete dissolution. The approximate solubility can be categorized as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.
- Semi-Quantitative Assessment (based on Fmoc-L-Leucine data):
 - Prepare a stock solution of Fmoc-L-Norleucine in a suitable organic solvent like ethanol.
 - For solubility in a mixed buffer system, this stock solution can be diluted with an aqueous buffer (e.g., PBS pH 7.2) to determine the concentration at which precipitation occurs.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-norleucine is a cornerstone building block in SPPS for the generation of custom peptides.[1][2] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis using Fmoc-L-Norleucine

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an **Fmoc-L-norleucine** residue.



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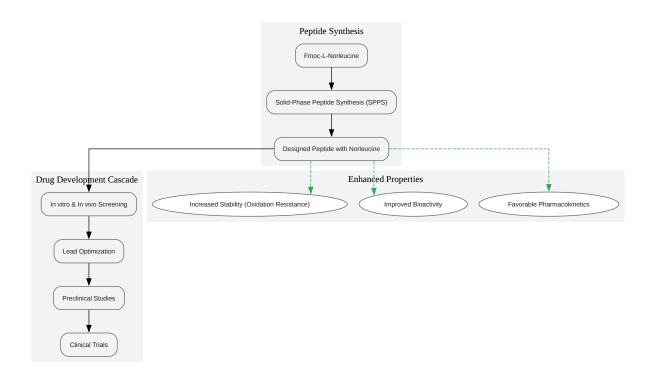


Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-L-Norleucine**.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like L-norleucine is a key strategy in modern drug design to enhance the therapeutic properties of peptides. **Fmoc-L-norleucine** plays a crucial role in this process at the synthesis stage.





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Figure 2. Role of Fmoc-L-Norleucine in the drug development pipeline.

Conclusion



Fmoc-L-norleucine is a well-characterized amino acid derivative with defined physicochemical properties that make it highly suitable for its primary application in solid-phase peptide synthesis. Its use allows for the introduction of norleucine into peptide sequences, a modification that can confer significant advantages in the development of novel peptide-based therapeutics, particularly in enhancing stability and bioactivity. The protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals working with this important synthetic building block.

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